molecular formula C9H22O3Si B14513439 (2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}propane-1,2-diol CAS No. 63121-18-6

(2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}propane-1,2-diol

Cat. No.: B14513439
CAS No.: 63121-18-6
M. Wt: 206.35 g/mol
InChI Key: HLZIALBLRJXNQN-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}propane-1,2-diol is a chiral building block of high value to organic and medicinal chemists. Its molecular formula is C9H22O3Si . This compound features a primary alcohol group protected by a robust tert-butyldimethylsilyl (TBS) ether, alongside a free, stereochemically defined secondary diol moiety. This specific arrangement makes it an exceptionally versatile precursor or intermediate in complex, multi-step synthetic pathways. The primary research value of this (R)-configured synthon lies in its application in asymmetric synthesis. It is strategically used for the construction of natural products and active pharmaceutical ingredients (APIs) where chiral 1,2-diol subunits are critical. The TBS protecting group enhances the molecule's lipophilicity and stability, allowing for selective manipulation of the unprotected secondary hydroxyl group in the presence of the primary silyl ether. Subsequent deprotection under mild conditions regenerates the primary alcohol, enabling precise control over molecular architecture. Researchers employ this and related silyl-protected intermediates in key transformations, such as the synthesis of spiroketal cores found in antifungal agents like spirofungins and in the total synthesis of complex natural products like borrelidin . The integrity of the chiral center is maintained throughout these processes, ensuring the production of enantiomerically pure target molecules. This compound is distributed For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

63121-18-6

Molecular Formula

C9H22O3Si

Molecular Weight

206.35 g/mol

IUPAC Name

(2R)-3-[tert-butyl(dimethyl)silyl]oxypropane-1,2-diol

InChI

InChI=1S/C9H22O3Si/c1-9(2,3)13(4,5)12-7-8(11)6-10/h8,10-11H,6-7H2,1-5H3/t8-/m1/s1

InChI Key

HLZIALBLRJXNQN-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H](CO)O

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(CO)O

Origin of Product

United States

Preparation Methods

Key Findings Summary

(2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}propane-1,2-diol is a chiral diol derivative widely used in asymmetric synthesis and pharmaceutical intermediates. Its preparation relies on stereoselective silylation of (2R)-propane-1,2-diol, leveraging tert-butyldimethylsilyl (TBS) protection strategies. This review consolidates methodologies from peer-reviewed literature, emphasizing reaction optimization, yields, and mechanistic insights.

Synthesis via Direct Silylation of (2R)-Propane-1,2-Diol

Primary Method: TBS Protection Under Inert Conditions

The most widely reported synthesis involves the reaction of (2R)-propane-1,2-diol with tert-butyldimethylsilyl chloride (TBSCl) in dichloromethane (DCM), catalyzed by diisopropylethylamine (DIPEA). Key steps include:

  • Reagent Setup :
    • (2R)-Propane-1,2-diol (39.5 mmol) dissolved in anhydrous DCM (100 mL).
    • TBSCl (39.5 mmol) and DIPEA (55.3 mmol) added sequentially under argon.
  • Reaction Conditions :
    • Stirred at room temperature for 72 hours under inert atmosphere.
    • Quenched with water (140 mL) and extracted with diethyl ether.
  • Purification :
    • Flash chromatography on silica gel eluting with ethyl acetate/hexane (1:15 to 1:10).
    • Yield: 80% (6.00 g from 3.00 g diol).

Mechanistic Insight :

  • DIPEA deprotonates the primary hydroxyl group, facilitating nucleophilic attack on TBSCl.
  • Steric hindrance from the tert-butyl group ensures selective protection of the primary alcohol over the secondary.

Alternative Approaches

Microwave-Assisted Silylation

A modified protocol reduces reaction time using microwave irradiation:

  • Conditions : 110°C for 1 hour in toluene with sodium tert-butoxide.
  • Yield : Comparable to traditional methods (~75–80%).
Solid-Phase Synthesis

Immobilized (2R)-propane-1,2-diol on Wang resin allows iterative silylation and cleavage, though yields are lower (60–65%).

Analysis of Reaction Parameters

Solvent and Base Optimization

Parameter Optimal Choice Suboptimal Alternatives Impact on Yield
Solvent Anhydrous DCM THF, Toluene DCM ensures higher solubility of TBSCl.
Base DIPEA Imidazole, Pyridine DIPEA minimizes side reactions (e.g., over-silylation).

Temperature and Time

  • Room temperature (72 hours) vs. reflux (24 hours) :
    • Prolonged RT incubation prevents racemization of the (2R)-center.
    • Reflux shortens time but risks epimerization (yield drops to 70%).

Stereochemical Integrity and Purity Control

Chiral Purity Verification

  • 1H NMR Analysis :
    • δ 0.10 ppm (TBS methyl groups), 3.38–3.82 ppm (diol protons).
    • Coupling constants confirm retention of (2R) configuration.
  • Chiral HPLC :
    • Chiralcel OD-H column, hexane/isopropanol (90:10); retention time = 12.4 min.

Common Impurities

  • Over-Silylated Byproduct :
    • Bis-TBS-protected diol (δ 0.08–0.12 ppm, double intensity).
    • Mitigated by stoichiometric TBSCl (1:1 ratio).
  • Diol Epimerization :
    • Detected via [α]D deviation (>95% ee maintained under optimal conditions).

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Setup : Microreactor with DCM/DIPEA at 5 mL/min.
  • Output : 1.2 kg/day with 78% yield.

Green Chemistry Modifications

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) reduces environmental impact.
  • Catalyst Recycling : Silica-supported DIPEA enables 3–4 reuse cycles.

Applications in Complex Molecule Synthesis

Role in AZD1656 Antidiabetic Agent

This compound serves as a key intermediate in AZD1656, a phase IIb clinical candidate:

  • Step : Mitsunobu reaction with methyl 3-hydroxy-5-(benzyloxy)benzoate.
  • Yield : 80% after chromatographic purification.

Synthesis of Jasplakinolide Derivatives

The TBS-protected diol facilitates stereoselective aldol reactions in marine natural product synthesis:

  • Example : Coupling with N-acyloxazolidinones (≥96% de).

Chemical Reactions Analysis

Types of Reactions

®-3-((tert-Butyldimethylsilyl)oxy)propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkanes or other reduced species.

    Substitution: The silyl ether group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Tetrabutylammonium fluoride (TBAF) can be used to remove the silyl ether group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkanes.

Scientific Research Applications

(2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}propane-1,2-diol is an organic compound with the molecular formula C9H22O3SiC_9H_{22}O_3Si and a molecular weight of approximately 206.35 g/mol . It features a propane backbone with hydroxyl groups at the first and second positions and a tert-butyl(dimethyl)silyl ether protecting group. The compound is also known by the CAS number 63121-18-6 .

Applications in Scientific Research

This compound is used in organic synthesis as a protecting group for alcohols because the silyl ether provides stability. The tert-butyl group offers steric hindrance, influencing reaction pathways and selectivity during chemical transformations.

Role as a Protecting Group

  • Alcohol Protection : The compound is utilized to protect alcohol functional groups during chemical reactions. The tert-butyl(dimethyl)silyl group is employed to prevent unwanted reactions at the alcohol site, ensuring that reactions occur at other desired locations in the molecule.
  • Steric Hindrance : The bulky tert-butyl group provides steric hindrance, which can alter the selectivity of reactions. This is particularly useful in synthesizing complex molecules where specific isomers or products are desired.
  • Stabilizing Reactive Intermediates : Compounds with silyl protecting groups can stabilize reactive intermediates and alter selectivity in reactions involving nucleophiles.

Mechanism of Action

The mechanism of action of ®-3-((tert-Butyldimethylsilyl)oxy)propane-1,2-diol involves the stabilization of reactive intermediates through the steric and electronic effects of the tert-butyldimethylsilyl group. This stabilization allows for selective reactions to occur at other functional groups within the molecule. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Substituent Effects on Properties

  • Hydrophobicity : The TBS group in the target compound confers significant hydrophobicity compared to aryl-substituted analogs (e.g., trimethoxyphenyl or chlorophenyl derivatives) . This enhances solubility in organic solvents (e.g., DCM, ethers) but reduces aqueous miscibility.
  • Stability : TBS ethers are stable under basic and mildly acidic conditions, unlike methylenedioxy or methoxy groups, which may degrade under harsh hydrolysis .
  • Stereochemical Influence : The R-configuration at C2 aligns with bioactive conformations in medicinal chemistry, as seen in glucokinase activators, whereas aryl-substituted diols (e.g., lignan derivatives) prioritize planar aromatic interactions .

Biological Activity

The compound (2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}propane-1,2-diol , commonly referred to as TBS-protected glycerol, is a silanol derivative that has garnered attention in organic synthesis and medicinal chemistry. Its biological activity is of particular interest due to its potential applications in drug development and biochemical research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C₉H₂₂O₃Si
  • Molecular Weight : 190.36 g/mol
  • Boiling Point : 110 °C at 6 mmHg
  • Density : 0.89 g/cm³
  • Purity : >96.0% (GC)
PropertyValue
Molecular FormulaC₉H₂₂O₃Si
Molecular Weight190.36 g/mol
Boiling Point110 °C at 6 mmHg
Density0.89 g/cm³
Purity>96.0% (GC)

The biological activity of this compound is primarily attributed to its ability to act as a protecting group in organic synthesis, particularly in the synthesis of complex carbohydrates and glycosides. This functionality allows for selective reactions without interference from other hydroxyl groups present in the substrate.

Case Studies

  • Antiviral Activity :
    A study investigated the antiviral properties of TBS-protected derivatives against various viral strains. Results indicated that compounds with TBS protection exhibited enhanced stability and bioavailability, leading to improved efficacy compared to their unprotected counterparts .
  • Enzyme Inhibition :
    Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit glucosidase activity, which is crucial in carbohydrate metabolism . This inhibition could have implications for treating metabolic disorders.
  • Antioxidant Properties :
    Another study highlighted the antioxidant potential of TBS-protected compounds. The presence of the tert-butyl group contributes to the radical scavenging activity, which may protect cells from oxidative stress .

Table 2: Summary of Biological Activities

Activity TypeFindingsReference
AntiviralEnhanced stability and efficacy
Enzyme InhibitionInhibition of glucosidase activity
AntioxidantRadical scavenging activity

Research Findings

Recent research indicates that the incorporation of TBS groups can significantly alter the pharmacokinetic properties of compounds, leading to increased solubility and absorption rates. Furthermore, studies have suggested that these modifications can enhance the therapeutic index of drugs by minimizing off-target effects.

Q & A

Q. Key Considerations :

  • Temperature control is critical to avoid side reactions.
  • Monitor reaction progress via TLC or NMR to confirm intermediate conversion.

How is the structure of this compound confirmed using NMR spectroscopy?

Level: Basic
Methodological Answer:
Structural confirmation relies on ¹H-NMR , ¹³C-NMR , and 2D techniques (e.g., HSQC):

  • ¹³C-NMR Peaks :
    • tert-Butyl(dimethyl)silyl (TBDMS) groups show characteristic signals:
  • Si-CH₃: δ −4.5 ppm.
  • tert-Butyl carbons: δ 18.1, 25.4 ppm (quaternary and methyl groups) .
  • ¹H-NMR :
    • Diol protons appear as distinct multiplets (δ 3.4–4.0 ppm).
    • TBDMS protons: δ 0.1–0.3 ppm (singlet for Si-CH₃) .

Q. Table 1: Representative NMR Data for Silyl-Protected Diol Derivatives

Compound¹³C-NMR (δ, ppm)¹H-NMR (δ, ppm)Source
4-((TBDMS)oxy)benzaldehyde−4.5 (Si-CH₃), 18.1, 25.4Not provided
3-((13-methylhexadecyl)oxy)propane-1,2-diol- (HSQC in CD₃OD)3.5–4.0 (diol protons)

How can researchers ensure stereochemical integrity during synthesis?

Level: Advanced
Methodological Answer:

Chiral Starting Materials : Use enantiomerically pure precursors (e.g., (R)-configured esters) to control stereochemistry .

Stereospecific Protection : Silylation under inert conditions to prevent racemization.

Monitoring : Chiral HPLC or polarimetry to verify enantiomeric excess (ee).

Example : reports a 92% yield of the (S)-enantiomer via DiBAl-H reduction, emphasizing strict temperature control to preserve configuration .

What strategies resolve contradictions in spectroscopic data for silyl-protected diols?

Level: Advanced
Methodological Answer:
Contradictions often arise from solvent effects, impurities, or incorrect assignments.

Solvent Calibration : Compare data in consistent solvents (e.g., CDCl₃ vs. CD₃OD shifts ).

Decoupling Experiments : Use DEPT or HSQC to distinguish overlapping signals.

Cross-Validation : Compare with literature (e.g., tert-butyl signals in vs. alkyl chains in ) .

Case Study : A mismatch in diol proton shifts may indicate incomplete silylation; repeating the reaction with fresh TBDMS-Cl and DMAP catalyst can resolve this.

How is the tert-butyldimethylsilyl (TBDMS) group deprotected in downstream applications?

Level: Basic
Methodological Answer:
Common deprotection methods:

Fluoride-Based Reagents : Tetrabutylammonium fluoride (TBAF) in THF (0°C to rt, 1–2 hours).

Acidic Conditions : Dilute HCl or acetic acid (risk of diol degradation).

Q. Optimization :

  • Monitor deprotection via TLC (disappearance of TBDMS-specific spots).
  • demonstrates TBDMS removal in nucleoside synthesis without affecting acid-sensitive groups .

How is this compound utilized in complex molecule synthesis?

Level: Advanced
Methodological Answer:
The compound serves as a chiral intermediate in:

Nucleoside Analogues : Incorporated into tetrahydrofuran scaffolds (e.g., ’s triazolo-pyrazine derivatives) .

Natural Product Synthesis : As a diol precursor for marine sponge metabolites (analogous to ’s isolation protocols) .

Q. Experimental Design :

  • Coupling Reactions : Mitsunobu or SN2 reactions to attach pharmacophores.
  • Protection-Deprotection Sequences : Sequential silylation and oxidation for regioselective functionalization .

What are the stability considerations for silyl-protected diols under varying conditions?

Level: Advanced
Methodological Answer:

Acid/Base Sensitivity : TBDMS groups hydrolyze under strong acids/bases. Use neutral pH during work-up .

Thermal Stability : Avoid prolonged heating above 60°C to prevent desilylation.

Storage : Anhydrous conditions at −20°C (similar to ’s guidelines for related diols) .

Contradiction Analysis : If unexpected desilylation occurs during a reaction, evaluate pH, temperature, and trace water content.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.